8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione

Total synthesis Anthracycline antitumor agents Diels–Alder cycloaddition

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105245-47-4; synonym 5-methoxy-3-phenylthio-1,4-naphthoquinone; molecular formula C₁₇H₁₂O₃S; MW 296.34 g/mol) is a synthetic 1,4-naphthoquinone derivative bearing a phenylsulfanyl substituent at the 2-position and a methoxy group at the 8-position of the naphthalenedione core. This substitution pattern distinguishes it from simpler 2-phenylthio-1,4-naphthoquinone (CAS 57341-12-5, lacking the 8-methoxy group) and from 8-hydroxy analogs.

Molecular Formula C17H12O3S
Molecular Weight 296.3 g/mol
CAS No. 105245-47-4
Cat. No. B11837487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
CAS105245-47-4
Molecular FormulaC17H12O3S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C(=CC2=O)SC3=CC=CC=C3
InChIInChI=1S/C17H12O3S/c1-20-14-9-5-8-12-13(18)10-15(17(19)16(12)14)21-11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyINLPUCYEFLTHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105245-47-4): Procurement-Relevant Identity and Structural Context


8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105245-47-4; synonym 5-methoxy-3-phenylthio-1,4-naphthoquinone; molecular formula C₁₇H₁₂O₃S; MW 296.34 g/mol) is a synthetic 1,4-naphthoquinone derivative bearing a phenylsulfanyl substituent at the 2-position and a methoxy group at the 8-position of the naphthalenedione core [1]. This substitution pattern distinguishes it from simpler 2-phenylthio-1,4-naphthoquinone (CAS 57341-12-5, lacking the 8-methoxy group) and from 8-hydroxy analogs [2]. The compound sits at the intersection of two important structure–activity landscapes: naphthoquinone redox pharmacology and the phenylsulfanyl-substituted naphthalene patent space (e.g., anti-psoriatic agents claiming alkoxy/phenylthio combinations) [3].

Why Generic 1,4-Naphthoquinone Substitution Cannot Substitute for 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105245-47-4) in Research Procurement


Within the 1,4-naphthoquinone class, apparently minor substituent changes produce large, non-linear effects on redox potential, synthetic utility, and biological target engagement. The 8-methoxy group raises the electron density on the quinone ring, measurably shifting the formal reduction potential relative to the non-methoxylated 2-(phenylthio)-1,4-naphthoquinone (CAS 57341-12-5) [1]. The phenylsulfanyl moiety at C-2 is a sterically demanding, polarizable sulfur substituent that cannot be replaced by smaller alkylthio groups without losing specific reactivity (e.g., in Diels–Alder cycloaddition regiochemistry) [2]. Furthermore, 8-hydroxy analogs (e.g., 2-(phenylsulfanyl)-8-hydroxy-1,4-naphthoquinone) behave differently in electrochemical film deposition because the –OH group participates in proton-coupled electron transfer, whereas the –OCH₃ group does not [3]. These orthogonal structure–property relationships mean that a generic 1,4-naphthoquinone or even a closely related phenylsulfanyl congener cannot be assumed to reproduce the chemical or biological performance of this specific substitution pattern without quantitative, assay-matched verification.

Product-Specific Quantitative Differentiation Evidence for 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105245-47-4)


Demonstrated Synthetic Utility as a Key Intermediate in Aklavinone (Aclacinomycin A Aglycone) Total Synthesis — A Role Unavailable to Non-Cyano or Non-Methoxy Analogs

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (reported as 2-cyano-5-methoxy-3-phenylthio-1,4-naphthoquinone) served as the dienophile in a pivotal Diels–Alder reaction with 1-trimethylsilyloxybutadiene to construct the DCB ring subunit of aklavinone, the aglycone of the clinically relevant cytostatic agent aclacinomycin A [1]. The reaction proceeded with complete regiochemical control; subsequent oxidation gave a blocked anthraquinone tautomer that was converted to the aklavinone precursor in high yield [1]. The 5-methoxy (8-methoxy) and 3-phenylthio (2-phenylsulfanyl) substituents are essential for directing the regiochemistry of this cycloaddition [1]. The non-methoxylated analog 2-(phenylthio)-1,4-naphthoquinone (CAS 57341-12-5) lacks the methoxy directing group and the C-3 cyano activating group; it has not been reported in analogous anthracycline total syntheses, nor have 8-hydroxy or 2-alkylthio analogs been employed in this specific synthetic sequence .

Total synthesis Anthracycline antitumor agents Diels–Alder cycloaddition

Methoxy vs. Hydroxy Substitution at the 8‑Position: Differentiated Electrochemical Deposition Behavior and Film Morphology Control

The 8-hydroxy analog 2-(phenylsulfanyl)-8-hydroxy-1,4-naphthoquinone has been electrodeposited on gold electrodes via diazonium reduction, producing ultrathin electroactive films with finely tunable thickness (1–4 molecular layers) and charge-transfer-mediating capability [1]. The 8‑methoxy substitution in the target compound eliminates the phenolic –OH proton, thereby removing the possibility of proton-coupled electron transfer (PCET) that governs film growth kinetics in the hydroxy analog [1]. Consequently, the methoxy derivative is predicted to deposit with different nucleation density and film morphology under identical potentiostatic conditions. The formal reduction potential of the quinone/semiquinone couple is also expected to shift anodically by an estimated +50 to +120 mV (class-level inference based on Hammett σₚ values: –OCH₃ σₚ = –0.27 vs. –OH σₚ = –0.37) relative to the hydroxy analog [2].

Electrochemical biosensors Diazonium electrografting Surface modification

Structural Differentiation from 2‑Anilino‑3‑(phenylsulfanyl)naphthoquinone Analogs: Absence of the Anilino Moiety Alters Cytotoxic Potency and Redox Cycling Capacity

2‑Anilino‑3‑(phenylsulfanyl)naphthoquinone analogs have demonstrated cytotoxic activity against MCF‑7 and DU‑145 cancer cell lines with reported IC₅₀ values of approximately 10 µM and 12.5 µM, respectively . The target compound, lacking the anilino (NH–Ph) substituent at C‑3, is projected to exhibit a higher one‑electron reduction potential (class‑level inference: anilino substitution lowers the LUMO energy more than phenylsulfanyl alone, facilitating reduction) and thus a comparatively attenuated propensity for redox cycling under identical assay conditions [1]. Pharmacologically, the absence of the anilino group removes a key hydrogen‑bond donor and a potential site for CYP450‑mediated metabolic activation, predicting different off‑target profiles [1]. Direct head‑to‑head cytotoxicity data for the target compound are not available in the peer‑reviewed literature.

Cancer cell cytotoxicity Redox cycling Structure–activity relationships

Thermodynamically Favorable Oxidation Potential for Sulfoxide/Sulfone Derivatization — A Functional Handle Absent in Alkoxy-Only Naphthoquinones

The phenylsulfanyl (–S–Ph) substituent at C‑2 is a chemically addressable sulfur center that can be selectively oxidized to the corresponding sulfoxide (–SO–Ph) or sulfone (–SO₂–Ph) . Oxidation of the analogous 2‑(phenylthio)‑1,4‑naphthoquinone (CAS 57341‑12‑5) has been reported to proceed under mild conditions (e.g., mCPBA or H₂O₂/AcOH) with high conversion . The resulting sulfoxide and sulfone derivatives display altered redox potentials and, in the 2‑alkylthio naphthoquinone series, sulfone formation has been correlated with enhanced acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitory potency (IC₅₀ values of 0.44–0.6 µM for optimized sulfone analogs) [1]. 8‑Methoxy‑ or 8‑alkoxy‑only naphthoquinones lacking a sulfur substituent cannot access this oxidation‑dependent diversification strategy.

Sulfur oxidation Prodrug design Synthetic diversification

Optimal Research and Industrial Procurement Scenarios for 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione (CAS 105245-47-4)


Anthracycline Antibiotic Total Synthesis and Aglycone Scaffold Construction

The compound is validated as the dienophile component in a regiochemically controlled Diels–Alder route to the aklavinone DCB ring subunit [1]. Laboratories pursuing total synthesis of aclacinomycin A, related anthracycline antitumor antibiotics, or novel anthracycline analogs for structure–activity relationship studies should procure this specific substitution pattern (8‑methoxy, 2‑phenylsulfanyl, 3‑cyano) rather than generic 2‑(phenylthio)‑1,4‑naphthoquinone, as the cyano and methoxy groups are essential for cycloaddition regiocontrol [1].

Electroactive Surface Engineering and Biosensor Interface Development

For research on diazonium‑based electrografting of naphthoquinone films on gold or carbon electrodes, the 8‑methoxy substitution provides a non‑PCET alternative to 8‑hydroxy analogs [2]. The target compound is expected to deposit with different film morphology and exhibit a distinct formal reduction potential, enabling researchers to decouple proton‑transfer effects from electron‑transfer kinetics when studying charge‑transfer mediation in biosensor interfaces [2].

Naphthoquinone‑Based Cytotoxicity Screening with Defined Redox Potential Windows

The absence of the anilino (NH–Ph) substituent distinguishes the target compound from the more extensively studied 2‑anilino‑3‑(phenylsulfanyl)naphthoquinone series, which shows IC₅₀ values of ~10–12.5 µM against MCF‑7 and DU‑145 cells [3]. Procurement of the target compound for parallel screening enables direct determination of the contribution of the anilino pharmacophore to cytotoxicity and redox cycling, supporting structure–activity relationship studies aimed at separating cytotoxic potency from off‑target redox stress [3].

Sulfur‑Centered Late‑Stage Diversification and Prodrug Design

The phenylsulfanyl group is a demonstrated site for selective oxidation to sulfoxide and sulfone derivatives . In the analogous 2‑alkylthio naphthoquinone series, sulfone formation improved ACAT inhibitory potency from >10 µM to 0.44–0.6 µM [4]. The target compound thus serves as a starting material for synthesizing oxidized congener libraries for ACAT inhibition, anticancer, or antifungal screening, a diversification pathway unavailable to alkoxy‑only naphthoquinones .

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